2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline
Overview
Description
The compound “2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including ether groups (R-O-R’) and an aniline group (a benzene ring attached to an amine group, -NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. The presence of the ether and aniline groups suggest that it might participate in reactions typical of these functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .
Scientific Research Applications
Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease : Novel radiofluoro-pegylated phenylbenzoxazole derivatives, including derivatives related to your compound, have been synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. These compounds showed high affinity for Aβ aggregates and demonstrated potential as useful PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Intracellular pH Measurement : Fluorinated analogs of aminophenol groups, which are structurally related to the compound , have been modified to yield pH sensitive probes. These modifications have resulted in probes with pK values in the physiological range and negligible affinity for other physiological ions (Rhee et al., 1995).
Benzylic Hydroxylation Studies : Studies involving chloroperoxidase-catalyzed benzylic hydroxylation include compounds structurally similar to 2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline. Such studies help in understanding enzyme specificity and reaction mechanisms (Miller et al., 1995).
Peroxidase Reactions and Toxicity Studies : Research on the oxidation products of 4-ethoxyaniline, a related compound, has provided insights into the formation of various products and their potential toxicity, contributing to the understanding of peroxidase reactions and their implications (Lindqvist et al., 1991).
Zinc Complexes and Spin Interaction Studies : Studies on zinc complexes involving Schiff and Mannich bases, which are structurally related to the compound, have been conducted. These studies are significant in understanding the properties of these complexes, including spin interactions (Orio et al., 2010).
Antioxidant Activity of Phenolic Acids : Research on phenolic acids, including derivatives similar to your compound, has been conducted to understand their antioxidant activities. This research is crucial for applications in food science and nutrition (Chen et al., 2020).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor in the body. Without more information about what this compound is used for, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical properties, for example, researchers might investigate its potential use in the synthesis of other compounds. If it has biological activity, it might be studied as a potential drug .
properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBLPUJDOWYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349269 | |
Record name | SEA0400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223104-29-8 | |
Record name | SEA0400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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